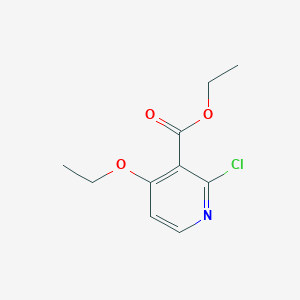

Ethyl 2-chloro-4-ethoxynicotinate

Description

Ethyl 2-chloro-4-ethoxynicotinate is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a chloro group at the 2-position and an ethoxy group at the 4-position on the nicotinic acid ethyl ester backbone

Properties

IUPAC Name |

ethyl 2-chloro-4-ethoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-3-14-7-5-6-12-9(11)8(7)10(13)15-4-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRAXXFDDAXRBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=NC=C1)Cl)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-4-ethoxynicotinate typically involves the esterification of 2-chloro-4-ethoxy-nicotinic acid. One common method is the reaction of 2-chloro-4-ethoxy-nicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-ethoxynicotinate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the ester group to alcohols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

Substitution Reactions: Products include various substituted nicotinic acid derivatives.

Oxidation and Reduction Reactions: Products include aldehydes, carboxylic acids, and alcohols.

Hydrolysis: The major products are 2-chloro-4-ethoxy-nicotinic acid and ethanol.

Scientific Research Applications

Ethyl 2-chloro-4-ethoxynicotinate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: This compound is investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers and coatings.

Chemical Biology: Researchers use it to study the interactions of nicotinic acid derivatives with biological targets, providing insights into their mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-4-ethoxynicotinate is primarily related to its interactions with biological targets, such as enzymes and receptors. The chloro and ethoxy groups can influence the compound’s binding affinity and specificity towards these targets. For example, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways involved in inflammation, microbial growth, or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-4-iodo-nicotinic acid ethyl ester

- 2-Chloro-4-methoxy-nicotinic acid ethyl ester

- 2-Chloro-4-ethoxy-benzoic acid ethyl ester

Comparison

Ethyl 2-chloro-4-ethoxynicotinate is unique due to the presence of both chloro and ethoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and organic synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-chloro-4-ethoxynicotinate, and what key reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves multi-step protocols, including halogenation, ethoxylation, and esterification. For example, a chloro substituent at the 2-position can be introduced via electrophilic substitution using POCl₃, followed by ethoxylation with sodium ethoxide under controlled temperatures (40–60°C). Esterification of the nicotinic acid derivative with ethanol in the presence of H₂SO₄ as a catalyst is critical. Key parameters affecting yield include reaction time, stoichiometric ratios of reagents, and purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : The ethoxy group (C-4) shows a triplet for the methylene group (-OCH₂CH₃) at δ ~4.4 ppm (¹H) and δ ~63–65 ppm (¹³C). The chloro substituent (C-2) deshields adjacent protons, causing splitting patterns in the aromatic region (δ 7.5–8.5 ppm).

- IR Spectroscopy : Stretching vibrations for C=O (ester) appear at ~1700 cm⁻¹, while C-O (ethoxy) is observed at ~1250 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks at m/z 229.66 (C₁₀H₁₂ClNO₃) confirm molecular weight, with fragmentation patterns indicating loss of ethoxy (-OCH₂CH₃) or ethyl ester (-COOEt) groups .

Advanced Research Questions

Q. How can computational chemistry methods predict reactivity patterns of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic environment of the pyridine ring. The chloro group at C-2 is electron-withdrawing, activating C-6 for nucleophilic attack. Frontier molecular orbital analysis (HOMO-LUMO gaps) predicts regioselectivity, while solvent effects are simulated using polarizable continuum models (PCM). Validation involves comparing computed activation energies with experimental kinetic data .

Q. What strategies resolve contradictions in reported reaction outcomes for this compound derivatives?

- Methodological Answer :

- Systematic Error Analysis : Quantify uncertainties in reaction conditions (e.g., trace moisture in solvents, catalyst purity) using control experiments.

- Statistical Validation : Apply ANOVA to compare yields across replicate trials. For divergent literature results, meta-analysis of published datasets identifies outliers or methodological inconsistencies.

- Cross-Validation with Analogues : Compare reactivity with structurally related compounds (e.g., Ethyl 4-chloro-2-formylnicotinate) to isolate electronic vs. steric effects .

Q. How can researchers optimize synthetic routes to minimize byproducts in this compound production?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). Response surface methodology identifies optimal conditions.

- Byproduct Characterization : LC-MS or GC-MS detects impurities (e.g., dechlorinated or over-ethoxylated products).

- Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .

Data Presentation and Analysis Guidelines

Q. What statistical methods are appropriate for analyzing spectroscopic or chromatographic data for this compound?

- Methodological Answer :

- Principal Component Analysis (PCA) : Reduces dimensionality in FTIR or NMR datasets to identify clustering of synthetic batches.

- Regression Analysis : Correlates reaction parameters (e.g., temperature) with purity (% by HPLC).

- Uncertainty Budgets : Calculate combined standard uncertainties for quantitative measurements using guidelines from the National Institute of Standards and Technology (NIST) .

Ethical and Reproducibility Considerations

Q. How should researchers address reproducibility challenges in studies involving this compound?

- Methodological Answer :

- Detailed Protocols : Report exact molar ratios, solvent grades, and equipment calibration data (e.g., NMR spectrometer frequency).

- Open Data Practices : Share raw spectral files and chromatograms in supplementary materials.

- Independent Verification : Collaborate with third-party labs to replicate key findings, adhering to ethical guidelines for data transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.